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Cat. No.: B058088 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for en bloc

staining of biological specimens using osmium tetroxoxide for electron microscopy (EM). This

technique is crucial for achieving high-contrast imaging of cellular structures, particularly

membranes and lipids.

En bloc staining involves treating the tissue with heavy metal stains before it is embedded in

resin, offering advantages over post-staining thin sections by providing more uniform staining

and reducing contamination.[1][2] Osmium tetroxide (OsO₄) is a cornerstone of this process,

functioning as both a secondary fixative and a potent staining agent.[3] It crosslinks lipids by

reacting with unsaturated fatty acids, which preserves membrane ultrastructure and deposits

electron-dense osmium dioxide, thereby generating high contrast in electron micrographs.[3]

For enhanced contrast, especially for techniques like Field Emission Scanning Electron

Microscopy (FESEM) and Serial Block-Face Scanning Electron Microscopy (SBF-SEM),

osmium tetroxide is often used in combination with other reagents in methods like the

osmium-thiocarbohydrazide-osmium (OTO) impregnation technique.[1] In the OTO method,

thiocarbohydrazide (TCH) acts as a bridging molecule, binding to the initial osmium layer and

allowing for the deposition of a second osmium layer, which significantly enhances the signal

from cellular membranes.[1] Further enhancements can be achieved by incorporating other

heavy metal stains such as uranyl acetate and lead citrate en bloc.[4]
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Experimental Protocols
Here we present two detailed protocols: a standard en bloc staining procedure and a high-

contrast method for volume electron microscopy.

Protocol 1: Standard En Bloc Staining with Uranyl
Acetate
This protocol is a widely used method for achieving good contrast in routine Transmission

Electron Microscopy (TEM) samples.[4]

A. Reagent Preparation:

2% Osmium Tetroxide (OsO₄) in 0.1 M Cacodylate Buffer: In a certified chemical fume

hood, mix equal volumes of 4% aqueous OsO₄ and 0.2 M cacodylate buffer (pH 7.4).[1] This

solution should be made fresh or can be stored for 1-2 days at 4°C in a sealed container.[1]

Discard if the solution turns black.[1]

1% Uranyl Acetate (UA): Dissolve 0.1 g of uranyl acetate in 10 mL of distilled water. This

solution is light-sensitive and should be stored in a dark container.[2][4]

B. Staining Procedure:

Following primary fixation (e.g., with glutaraldehyde), wash the tissue samples thoroughly in

the appropriate buffer.

Incubate the samples in 2% OsO₄ in 0.1 M cacodylate buffer for 1-2 hours at room

temperature.

Rinse the samples thoroughly in distilled water (3 x 5 minutes).[4]

Immerse the samples in 1% aqueous uranyl acetate solution and stain for 1 hour at room

temperature in the dark, or overnight at 4°C.[4]

Rinse the samples thoroughly in distilled water (3 x 5 minutes).[4]

Proceed with the standard dehydration series (e.g., graded ethanol) and resin embedding.
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Protocol 2: High-Contrast OTO-Based Staining for
Volume EM
This protocol is adapted from methods designed to impart high contrast and electrical

conductivity for FESEM and SBF-SEM and is a more involved process.[1][4]

A. Reagent Preparation:

Reduced Osmium Solution: Prepare a 1.5% solution of potassium ferrocyanide in 0.2 M

cacodylate buffer. Just before use, mix this solution 1:1 with 4% aqueous osmium tetroxide.

[4]

1% Thiocarbohydrazide (TCH): Prepare a fresh 1% (w/v) solution of TCH in distilled water. It

is crucial to filter this solution before use.[4]

2% Aqueous Osmium Tetroxide: Prepare as described in Protocol 1.

1% Aqueous Uranyl Acetate: Prepare as described in Protocol 1.

Walton's Lead Aspartate Solution: This solution must be prepared and used at 60°C. A

detailed protocol for its preparation can be found in the literature.[5][6]

B. Staining Procedure:

After primary fixation, rinse the tissue and incubate in the reduced osmium solution for 1

hour on ice.[4]

Rinse thoroughly in distilled water (5 x 3 minutes).[4]

Incubate in 1% TCH solution for 20 minutes at room temperature.[4]

Rinse in distilled water (5 x 3 minutes).[4]

Incubate in 2% aqueous osmium tetroxide for 30 minutes at room temperature.[4]

Rinse in distilled water (5 x 3 minutes).[4]

Optional: Stain with 1% aqueous uranyl acetate overnight at 4°C, then rinse.[4]
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Immerse the samples in Walton's lead aspartate solution and incubate for 30-60 minutes at

60°C.[4]

Wash thoroughly in distilled water (3 x 5 minutes).[6]

Proceed with dehydration and resin embedding.

Quantitative Data Summary
The following table summarizes the key quantitative parameters from the described protocols.

Note that optimal conditions can vary depending on the sample type and experimental

objectives.
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Parameter
Protocol 1: Standard En
Bloc Staining

Protocol 2: High-Contrast
OTO-Based Staining

Osmium Tetroxide 2% in 0.1 M cacodylate buffer

Reduced Osmium: 1:1 mixture

of 1.5% potassium

ferrocyanide in 0.2 M

cacodylate buffer and 4%

aqueous OsO₄Second

Osmium: 2% aqueous OsO₄

Incubation Time (OsO₄) 1-2 hours at room temperature

Reduced Osmium: 1 hour on

iceSecond Osmium: 30

minutes at room temperature

Uranyl Acetate 1% aqueous 1% aqueous (optional)

Incubation Time (UA)
1 hour at RT or overnight at

4°C
Overnight at 4°C

Thiocarbohydrazide Not applicable 1% aqueous

Incubation Time (TCH) Not applicable
20 minutes at room

temperature

Lead Staining Not applicable Walton's Lead Aspartate

Incubation Time (Lead) Not applicable 30-60 minutes at 60°C

Rinsing Steps 3 x 5 minutes in distilled water
5 x 3 minutes in distilled water

between most steps

Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the logical workflow for the high-contrast OTO-based en bloc

staining procedure.

Primary Fixation
(e.g., Glutaraldehyde) Buffer Wash Reduced Osmium

(OsO4 + K4Fe(CN)6) Water Wash Thiocarbohydrazide
(TCH) Water Wash Osmium Tetroxide

(OsO4) Water Wash Uranyl Acetate
(Optional) Water Wash Lead Aspartate Water Wash Dehydration

(Graded Ethanol) Resin Embedding Ready for Sectioning
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Click to download full resolution via product page

Caption: Workflow for high-contrast OTO-based en bloc staining.

Logical Relationship of Staining Agents
The diagram below illustrates the sequential binding and enhancement mechanism of the key

reagents in the OTO staining process.

Biological Tissue
(Lipids, Proteins)

Primary Osmium Tetroxide
(Binds to lipids)

Fixation & Staining

Thiocarbohydrazide
(Bridging Agent)

Osmium Impregnation

Secondary Osmium Tetroxide
(Binds to TCH)

Signal Amplification

Additional Heavy Metals
(Uranyl Acetate, Lead)

(General protein staining)

Further Contrast Enhancement

High-Contrast Sample

Click to download full resolution via product page
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Caption: Sequential action of reagents in OTO en bloc staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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